molecular formula C11H15F3N2O4 B130534 1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate CAS No. 222159-87-7

1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate

Cat. No. B130534
CAS RN: 222159-87-7
M. Wt: 296.24 g/mol
InChI Key: LJWKDXOJBJSKTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Aminopentyl)-1H-pyrrole-2,5-dione 2,2,2-Trifluoroacetate, or 5-APB, is a psychoactive compound that belongs to the family of substituted phenethylamines. It is a synthetic compound that has gained popularity in recent years due to its psychoactive effects. 5-APB has been used for both recreational and scientific purposes, and its effects on the body have been well-studied.

Scientific Research Applications

Synthesis of Novel Derivatives

This compound can be used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These derivatives have shown promising biological activities.

Inhibitors of Receptor Tyrosine Kinase

The synthesized derivatives have been evaluated as inhibitors of receptor tyrosine kinase . This is a key enzyme involved in many cellular processes, including cell growth and differentiation.

Anticancer Activity

The derivatives have shown anticancer activity against lung cancer . For instance, compound IIB gives ten-fold lower IC50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines .

Antibacterial and Antifungal Activity

The derivatives have also shown antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species .

Antioxidant Activity

The antioxidant property of the derivatives was studied by using the DPPH (2,2-diphenylpicrylhydrazyl) method, and the results showed that the evaluated IC50 value was close to the IC50 value of ascorbic acid (4.45–4.83 μg/mL) .

Use in PROTAC E3 Ligand-Linkers

“N-(5-Aminopentyl)maleimide trifluoroacetate salt” is used in the preparation of PROTAC E3 Ligand-Linkers . These linkers are used in the development of Proteolysis Targeting Chimeras (PROTACs), a new class of drugs that target proteins for degradation.

Use in Bioconjugation

“N-(5-Aminopentyl)maleimide trifluoroacetate salt” can be used in bioconjugation . It can react with thiol groups on biomolecules, allowing for the attachment of various probes, tags, or other molecules.

Use in Drug Development

This compound can be used in the development of new drugs . Its unique chemical structure allows it to be used as a building block in the synthesis of complex molecules with potential therapeutic applications.

properties

IUPAC Name

1-(5-aminopentyl)pyrrole-2,5-dione;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.C2HF3O2/c10-6-2-1-3-7-11-8(12)4-5-9(11)13;3-2(4,5)1(6)7/h4-5H,1-3,6-7,10H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWKDXOJBJSKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90632591
Record name Trifluoroacetic acid--1-(5-aminopentyl)-1H-pyrrole-2,5-dione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

222159-87-7
Record name Trifluoroacetic acid--1-(5-aminopentyl)-1H-pyrrole-2,5-dione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.